molecular formula C7H12S B2428360 Spiro[3.3]heptane-2-thiol CAS No. 2551117-81-6

Spiro[3.3]heptane-2-thiol

Cat. No.: B2428360
CAS No.: 2551117-81-6
M. Wt: 128.23
InChI Key: BWKUMHVNMDJSDK-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-thiol is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom. This compound is notable for its sulfur-containing thiol group attached to the second carbon of the spiro[3.3]heptane framework. The molecular formula of this compound is C7H12S, and it has a molecular weight of 128.24 g/mol .

Scientific Research Applications

Spiro[3.3]heptane-2-thiol has several applications in scientific research:

Safety and Hazards

While specific safety and hazards information for Spiro[3.3]heptane-2-thiol is not available, it’s important to always handle chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Spiro[3.3]heptane-2-thiol and its derivatives have potential applications in the field of solar energy. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been used in lead halide planar perovskite solar cells . This suggests that this compound and its derivatives could be further exploited in thin film organic–inorganic perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2-thiol typically involves [2+2] cycloaddition reactions. One common method includes the reaction of dichloroketene with olefins to form the spirocyclic structure. This multi-step synthesis often requires purification through chromatography due to low turnovers . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in higher yields and often eliminating the need for chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.3]heptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers or other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes or other proteins, influencing biological pathways. The spirocyclic structure provides a rigid framework that can enhance the specificity and stability of these interactions .

Comparison with Similar Compounds

    Spiro[3.3]heptane: The parent compound without the thiol group.

    Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.

    Spiro[3.3]heptane-2,6-dicarboxylic acid:

Uniqueness: Spiro[3.3]heptane-2-thiol is unique due to its sulfur-containing thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that lack sulfur or have different functional groups.

Properties

IUPAC Name

spiro[3.3]heptane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUMHVNMDJSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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